4-Acetoxycrotonic acid methyl ester
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Overview
Description
4-Acetoxycrotonic acid methyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings This particular ester is derived from crotonic acid, which is a type of unsaturated carboxylic acid
Preparation Methods
The synthesis of 4-Acetoxycrotonic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction involves the combination of crotonic acid with methanol in the presence of these catalysts to form the ester. Industrial production methods may vary, but they generally follow similar principles, often employing more scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
4-Acetoxycrotonic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetoxycrotonic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 4-Acetoxycrotonic acid methyl ester involves its interaction with various molecular targets. In biological systems, it may act on enzymes or receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active acid form, which then exerts its effects on target molecules . The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar compounds to 4-Acetoxycrotonic acid methyl ester include other esters derived from crotonic acid, such as ethyl crotonate and butyl crotonate. These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications. This compound is unique due to its specific structure, which may offer distinct advantages in certain applications .
Properties
IUPAC Name |
methyl (E)-4-acetyloxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHZAAANKSXSEL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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